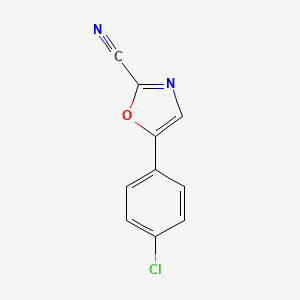

5-(4-Chlorophenyl)oxazole-2-carbonitrile

Descripción

5-(4-Chlorophenyl)oxazole-2-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 5 and a nitrile group at position 2. Oxazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-chlorophenyl moiety enhances lipophilicity and binding affinity to biological targets, while the nitrile group contributes to electronic effects and metabolic stability.

Propiedades

Fórmula molecular |

C10H5ClN2O |

|---|---|

Peso molecular |

204.61 g/mol |

Nombre IUPAC |

5-(4-chlorophenyl)-1,3-oxazole-2-carbonitrile |

InChI |

InChI=1S/C10H5ClN2O/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H |

Clave InChI |

XOBBBHIMJATSML-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=CN=C(O2)C#N)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

- 5-(4-Chlorophenyl)-1H-tetrazole (A3) This tetrazole derivative () shares the 4-chlorophenyl group but replaces the oxazole core with a tetrazole ring. Acyl-hydrazone derivatives of A3 (e.g., TH3–TH7) exhibit potent antifungal activity against Candida spp., with MIC80 values ranging from 8–32 µg/mL, comparable to fluconazole (MIC80 = 16 µg/mL) .

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate

This imidazole derivative () demonstrates strong sirtuin inhibition in NSCLC cell lines, with superior docking scores (Glide Score = −12.3) compared to other sirtuin inhibitors. The oxazole counterpart may show reduced inhibitory activity due to the absence of the imidazole ring’s nitrogen atoms, which are critical for coordinating with sirtuin active sites .1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

A triazole derivative () exhibits antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%). The oxazole analog’s nitrile group may enhance cell permeability compared to the carboxylic acid, but the absence of a trifluoromethyl group could reduce target affinity .

Substituent Variations

- 5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile This oxazole derivative () replaces the 4-chlorophenyl group with a 2,6-dichlorophenyl moiety and introduces a bromine atom.

4CPHPP [(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one]

A chalcone derivative () retains the 4-chlorophenyl group but lacks the oxazole core. DFT studies reveal a planar structure with a HOMO-LUMO gap of 4.12 eV, suggesting lower reactivity compared to oxazole derivatives, which typically exhibit narrower gaps (~3.5 eV) due to aromatic stabilization .

Table 1: Antifungal Activity of 4-Chlorophenyl Derivatives

Table 2: Anticancer Activity of 4-Chlorophenyl Derivatives

Key Research Findings

- Electronic and Structural Properties : Oxazole derivatives generally exhibit higher aromatic stabilization and lower HOMO-LUMO gaps compared to tetrazoles or chalcones, enhancing their reactivity in biological systems .

- Antifungal Selectivity : Tetrazole derivatives (e.g., TH3) show fungicidal activity, while oxazoles may favor fungistatic effects due to reduced electrophilicity .

- Enzyme Inhibition : Imidazole derivatives outperform oxazoles in sirtuin inhibition, highlighting the importance of nitrogen positioning in heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.